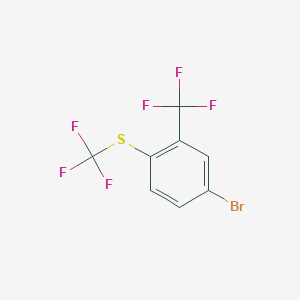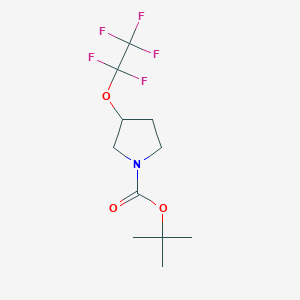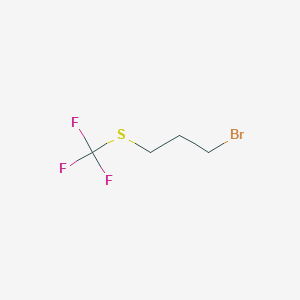
(4-Bromo-2-(trifluoromethyl)phenyl)(trifluoromethyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-2-(trifluoromethyl)phenyl)(trifluoromethyl)sulfane is an organosulfur compound with the molecular formula C8H3BrF6S and a molecular weight of 325.069 g/mol . This compound is characterized by the presence of both bromine and trifluoromethyl groups attached to a phenyl ring, along with a trifluoromethylsulfane group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions, such as the use of trifluoromethyl iodide (CF3I) and a suitable radical initiator under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing specialized equipment to ensure the safe handling of reactive intermediates and the efficient conversion of starting materials to the desired product. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-2-(trifluoromethyl)phenyl)(trifluoromethyl)sulfane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and other nucleophiles. These reactions typically occur under mild to moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions with amines can yield (4-amino-2-(trifluoromethyl)phenyl)(trifluoromethyl)sulfane derivatives.
Aplicaciones Científicas De Investigación
(4-Bromo-2-(trifluoromethyl)phenyl)(trifluoromethyl)sulfane has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research into its derivatives explores their potential as therapeutic agents, particularly in the development of drugs with improved pharmacokinetic properties.
Industry: It is used in the development of materials with unique properties, such as increased stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of (4-Bromo-2-(trifluoromethyl)phenyl)(trifluoromethyl)sulfane involves its interaction with molecular targets through its trifluoromethyl and bromine groups. These groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding, depending on the specific target and context. The pathways involved may include enzyme inhibition, receptor modulation, and other biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobenzotrifluoride: Similar in structure but lacks the trifluoromethylsulfane group.
4-Bromo-2-(trifluoromethyl)aniline: Contains an amino group instead of the trifluoromethylsulfane group.
4-Bromo-2-(trifluoromethyl)phenol: Contains a hydroxyl group instead of the trifluoromethylsulfane group.
Uniqueness
(4-Bromo-2-(trifluoromethyl)phenyl)(trifluoromethyl)sulfane is unique due to the presence of both trifluoromethyl and trifluoromethylsulfane groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound in various chemical syntheses and research applications.
Propiedades
IUPAC Name |
4-bromo-2-(trifluoromethyl)-1-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF6S/c9-4-1-2-6(16-8(13,14)15)5(3-4)7(10,11)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYHKNBUMBIJKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














